N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to an ethoxybenzene ring and a dioxidotetrahydrothiophene moiety
Mechanism of Action
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that compounds in this series display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, potentially influencing processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Biochemical Analysis
Biochemical Properties
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound influences cell function by modulating the activity of GIRK channels . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by activating GIRK channels . This can lead to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the ethoxybenzenesulfonamide core This can be achieved through the reaction of 2-ethoxybenzenamine with chlorosulfonic acid to form the corresponding sulfonamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its ability to bind to specific biological targets makes it useful in biochemical assays.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory or analgesic agent. Its sulfonamide group is known for its therapeutic effects, and ongoing research aims to explore its efficacy in treating various conditions.
Industry: In the industrial sector, this compound can be used as a building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide stands out due to its unique combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activity make it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-2-19-12-5-3-4-6-13(12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHUKIWTNIYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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